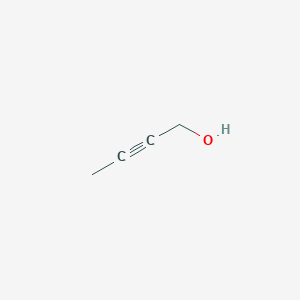

2-Butyn-1-OL

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222371. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEDEQSZOUAJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022115 | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-01-2 | |

| Record name | 2-Butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyn-1-ol, a versatile propargyl alcohol, serves as a critical building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its unique structure, featuring both a hydroxyl group and an internal alkyne, imparts a distinct reactivity profile that allows for its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties and structural features of this compound, including its physicochemical characteristics, spectroscopic data, and notable reactivity. Detailed experimental protocols for its analysis are also presented to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | |

| CAS Number | 764-01-2 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 142-143 °C | |

| Melting Point | -2.2 °C | |

| Density | 0.937 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.453 | |

| Flash Point | 51 °C (closed cup) | [2] |

| Solubility | Miscible with chloroform and methanol. | [3] |

Molecular Structure

The structure of this compound consists of a four-carbon chain containing a carbon-carbon triple bond (an alkyne) between the second and third carbon atoms. A primary alcohol (hydroxyl group, -OH) is attached to the first carbon atom. This bifunctional nature is key to its reactivity.

-

Functional Groups: Primary Alcohol, Internal Alkyne

-

Systematic IUPAC Name: But-2-yn-1-ol

-

Synonyms: 1-Hydroxy-2-butyne, 2-Butynol, 2-Butynyl alcohol[1]

-

SMILES: CC#CCO

-

InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N

The presence of the sp-hybridized carbons of the alkyne group results in a linear geometry around the C2-C3 bond.

Spectroscopic Data and Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Doublet | 2H | -CH₂OH |

| ~2.5 | Singlet (broad) | 1H | -OH |

| ~1.8 | Triplet | 3H | -CH₃ |

Interpretation: The ¹H NMR spectrum shows three distinct signals corresponding to the three different proton environments in the molecule. The methylene protons adjacent to the oxygen are deshielded and appear as a doublet. The methyl protons appear as a triplet due to coupling with the methylene protons across the alkyne. The hydroxyl proton typically appears as a broad singlet.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~83 | C3 (-C≡) |

| ~77 | C2 (-C≡) |

| ~51 | C1 (-CH₂OH) |

| ~4 | C4 (-CH₃) |

Interpretation: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments. The two sp-hybridized carbons of the alkyne bond appear in the characteristic downfield region for alkynes. The carbon atom bonded to the electronegative oxygen of the alcohol group is also shifted downfield, while the methyl carbon appears furthest upfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 2920 | Medium | sp³ C-H stretch (alkyl) |

| 2250 | Weak | C≡C stretch (internal alkyne) |

| 1020 | Strong | C-O stretch (primary alcohol) |

Interpretation: The IR spectrum is characterized by a strong, broad absorption band in the region of 3350 cm⁻¹ which is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A weak but sharp absorption around 2250 cm⁻¹ confirms the presence of the internal carbon-carbon triple bond. The strong absorption at 1020 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 70 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M-H]⁺ |

| 55 | Moderate | [M-CH₃]⁺ |

| 42 | High | [C₃H₆]⁺ or [C₂H₂O]⁺ |

| 39 | High | [C₃H₃]⁺ |

Interpretation: The mass spectrum of this compound shows a molecular ion peak at m/z 70, confirming its molecular weight.[2][5] The fragmentation pattern is consistent with the structure of an unsaturated alcohol. Common fragmentation pathways include the loss of a hydrogen atom to give a stable propargyl cation, and cleavage of the methyl group.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz).

-

Data Acquisition for ¹H NMR:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typically, 16 to 32 scans are sufficient.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound, as well as to assess its purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Reactivity and Synthetic Applications

The presence of both the alkyne and alcohol functional groups allows this compound to participate in a wide range of reactions. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

One notable reaction of propargyl alcohols like this compound is the Meyer-Schuster rearrangement . This is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a secondary alcohol like this compound, this rearrangement yields an α,β-unsaturated ketone.

Meyer-Schuster Rearrangement

The mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule and a 1,3-hydride shift to form an allene intermediate. Tautomerization of the resulting allenol then yields the final α,β-unsaturated ketone.

References

- 1. This compound(764-01-2) IR Spectrum [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 764-01-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound(764-01-2) 13C NMR spectrum [chemicalbook.com]

- 5. This compound | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Butyn-1-OL from 1,3-Dichloro-2-Butene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented two-step method for the synthesis of 2-butyn-1-ol, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available 1,3-dichloro-2-butene. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and relevant physicochemical and safety data for all materials involved.

Overview of the Synthetic Pathway

The synthesis proceeds through a two-step reaction sequence. The first step involves the hydrolysis of 1,3-dichloro-2-butene to form the intermediate, 3-chloro-2-buten-1-ol. The second step is a dehydrochlorination and rearrangement of this intermediate using a strong base, sodium amide in liquid ammonia, to yield the final product, this compound.

Reaction Scheme:

Step 1: Hydrolysis ClCH₂CH=C(Cl)CH₃ + H₂O (in Na₂CO₃ solution) → HOCH₂CH=C(Cl)CH₃ + NaCl

Step 2: Dehydrochlorination and Rearrangement HOCH₂CH=C(Cl)CH₃ + 2 NaNH₂ (in liquid NH₃) → CH₃C≡CCH₂ONa + NaCl + NH₃ CH₃C≡CCH₂ONa + NH₄Cl → CH₃C≡CCH₂OH + NaCl + NH₃

Physicochemical Data of Reactants, Intermediates, and Products

A comprehensive summary of the key physical and chemical properties of the compounds involved in this synthesis is provided in the tables below for easy reference.

Table 1: Properties of Starting Material and Intermediate

| Property | 1,3-Dichloro-2-butene | 3-Chloro-2-buten-1-ol |

| CAS Number | 926-57-8[1][2] | 40605-42-3[3][4] |

| Molecular Formula | C₄H₆Cl₂[2] | C₄H₇ClO[3][5] |

| Molecular Weight | 124.99 g/mol [2] | 106.55 g/mol [5] |

| Appearance | Colorless to straw-colored liquid[6] | - |

| Boiling Point | 125-129 °C[7] | 58–60°C / 8 mm Hg |

| Density | 1.16 g/mL at 25 °C[7] | - |

| Refractive Index (n²⁰D) | 1.4690[7] | 1.4670 |

Table 2: Properties of Reagents and Final Product

| Property | Sodium Amide | Liquid Ammonia | Ammonium Chloride | This compound |

| CAS Number | 7782-92-5[8] | 7664-41-7[9] | 12125-02-9[10] | 764-01-2[11][12] |

| Molecular Formula | NaNH₂[8] | NH₃[9] | NH₄Cl[13] | C₄H₆O[11][12] |

| Molecular Weight | 39.01 g/mol [8] | 17.031 g/mol [9] | 53.49 g/mol [13] | 70.09 g/mol [12] |

| Appearance | White to grey crystalline powder[8] | Colorless gas/liquid[9] | White crystalline solid[13] | Colorless to light yellow liquid[12] |

| Boiling Point | 400 °C[8] | -33.3 °C[14] | 520 °C (sublimes at 338 °C)[13][15] | 142-143 °C[12][16] |

| Melting Point | 210 °C[8] | -77.7 °C[14] | 338 °C (decomposes)[13][17] | -2.2 °C[12][16] |

| Density | 1.39 g/cm³[8] | 0.682 g/cm³ (liquid at -33°C)[18] | 1.53 g/cm³[15] | 0.937 g/mL at 25 °C[12][16] |

| Solubility in Water | Reacts violently[8] | Highly soluble[9] | Highly soluble[13][17] | Soluble[11] |

Detailed Experimental Protocols

The following protocols are based on established procedures and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Chloro-2-buten-1-ol

-

Apparatus Setup: A 3-liter, three-necked round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

-

Reaction Mixture: To the flask, add 250 g (2.0 moles) of 1,3-dichloro-2-butene and 1.25 L of a 10% aqueous sodium carbonate solution.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

-

Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 300-mL portions of diethyl ether.

-

Drying and Solvent Removal: The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is then removed by distillation using a 20-cm Fenske column.

-

Purification: The crude residue is purified by vacuum distillation to yield 3-chloro-2-buten-1-ol.

-

Yield: 134 g (63%)

-

Boiling Point: 58–60 °C at 8 mmHg

-

Refractive Index (n²⁰D): 1.4670

-

Step 2: Synthesis of this compound

-

Preparation of Sodium Amide in Liquid Ammonia:

-

Caution: This procedure must be conducted in a well-ventilated fume hood.

-

A 4-liter Dewar flask is equipped with a plastic cover and a mechanical stirrer.

-

Anhydrous liquid ammonia (3 L) is carefully introduced into the flask.

-

Add 1.5 g of hydrated ferric nitrate as a catalyst, followed by the addition of 65 g (2.8 g atoms) of clean, freshly cut sodium in small pieces.

-

The mixture is stirred until the blue color disappears, indicating the complete conversion of sodium to sodium amide.

-

-

Reaction with 3-Chloro-2-buten-1-ol:

-

To the freshly prepared sodium amide suspension, 134 g (1.26 moles) of 3-chloro-2-buten-1-ol is added dropwise over a period of 30 minutes.

-

The reaction mixture is stirred overnight, allowing the ammonia to slowly evaporate.

-

-

Quenching:

-

The reaction is carefully quenched by the portion-wise addition of 148 g (2.8 moles) of solid ammonium chloride. This is an exothermic reaction and should be controlled.

-

-

Work-up:

-

The reaction vessel is allowed to stand in the fume hood overnight for the complete evaporation of ammonia.

-

The remaining residue is thoroughly extracted with five 250-mL portions of diethyl ether.

-

-

Purification:

-

The combined ether extracts are distilled through a 20-cm Fenske column to remove the solvent.

-

The residue is then purified by vacuum distillation to afford this compound.

-

Yield: 66–75 g (75–85%)

-

Boiling Point: 55 °C at 8 mmHg

-

Refractive Index (n²⁰D): 1.4550

-

Visualized Workflows and Pathways

Reaction Pathway Diagram

Caption: Synthetic pathway from 1,3-dichloro-2-butene to this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

1,3-Dichloro-2-butene: This compound is flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[19][20][21] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Sodium Amide: Sodium amide is a highly reactive and water-reactive solid.[22] It can form explosive peroxides upon storage and exposure to air.[23][24] It should be handled under an inert atmosphere and stored in a tightly sealed container.[25][26] It is corrosive and can cause severe burns.[23]

-

Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas/liquid.[27] It should be handled in a well-ventilated area with appropriate respiratory protection.

-

General Precautions: The overall synthesis involves flammable solvents and corrosive and reactive reagents. All steps should be performed with caution in a well-maintained chemical fume hood. An appropriate fire extinguisher (e.g., dry powder) should be readily available.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 1,3-dichloro-2-butene. The detailed experimental protocol, coupled with the comprehensive physicochemical data and safety information, serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

- 1. 1,3-DICHLORO-2-BUTENE | 926-57-8 [chemicalbook.com]

- 2. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-buten-1-ol [webbook.nist.gov]

- 4. 3-Chloro-2-buten-1-OL | 40605-42-3 | Benchchem [benchchem.com]

- 5. 3-Chloro-2-buten-1-OL | C4H7ClO | CID 11378455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dichloro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Sodium_amide [chemeurope.com]

- 9. Ammonia - Wikipedia [en.wikipedia.org]

- 10. Ammonium chloride | 12125-02-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Ammonium Chloride: Formula, Uses, Preparation & Properties | AESL [aakash.ac.in]

- 14. About Ammonia [ammonia-properties.com]

- 15. byjus.com [byjus.com]

- 16. This compound 98 764-01-2 [sigmaaldrich.com]

- 17. webqc.org [webqc.org]

- 18. vermagroup.co.in [vermagroup.co.in]

- 19. ICSC 1761 - 1,3-DICHLORO-2-BUTENE [inchem.org]

- 20. 1,3-Dichloro-2-butene | 926-57-8 | TCI AMERICA [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. Sodium amide - Wikipedia [en.wikipedia.org]

- 23. ehs.princeton.edu [ehs.princeton.edu]

- 24. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 25. fishersci.com [fishersci.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. eTools : Ammonia Refrigeration - Properties of Ammonia | Occupational Safety and Health Administration [osha.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Butyn-1-ol (CAS: 764-01-2)

Introduction

This compound, identified by the CAS number 764-01-2, is a versatile organic compound belonging to the alkyne alcohol class.[1] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, imparts unique reactivity that makes it a valuable intermediate and building block in numerous synthetic processes.[1][2] This colorless liquid, with a molecular formula of C4H6O, serves as a critical component in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and fragrances.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate for several active pharmaceutical ingredients (APIs).[2][3] This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 764-01-2 | [1][2][3][5] |

| Molecular Formula | C4H6O | [1][3][5] |

| Molecular Weight | 70.09 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][4][7] |

| Odor | Characteristic, resembling green apples | [1][3] |

| Density | 0.937 g/mL at 25 °C | [4][8] |

| Melting Point | -2.2 °C | [5][8] |

| Boiling Point | 142-143 °C at 760 mmHg | [4][8] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.453 | [4][8] |

| Water Solubility | Soluble | [1][3] |

| Synonyms | But-2-yn-1-ol, 2-Butynol, 1-Hydroxybut-2-yne, 2-Butynyl alcohol |[1][6] |

Table 2: Spectroscopic Data

| Technique | Data Summary | Source |

|---|---|---|

| ¹H NMR | Spectra available in various databases. | [6][9][10] |

| ¹³C NMR | Spectra available for reference. | [6] |

| Mass Spectrometry (GC-MS) | Mass spectra data are publicly accessible. | [6][11] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded. | [6][12] |

| Raman Spectroscopy | Raman spectral data is available. |[6] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[13] It is classified as an irritant, causing skin and serious eye irritation.[6][13]

Table 3: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Signal Word | Warning | [6] | |

| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapor | [6] |

| Skin Irrit. 2 | Causes skin irritation | [6] | |

| Eye Irrit. 2 | Causes serious eye irritation | [6] | |

| STOT SE 3 | May cause respiratory irritation | [13] |

| Precautionary Statements | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 | Prevention and Response | |

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and use a dust mask (type N95 or equivalent) when handling this chemical.[13] Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[14] Incompatible materials include acids, strong oxidizing agents, and copper.[13]

Synthesis and Reactivity

This compound is a versatile chemical that can undergo various reactions, including reduction, oxidation, alkylation, and acylation.[3]

Caption: General reactivity pathways of this compound.

Common industrial production methods include the hydration of 2-butyne or the reduction of 2-butynal.[3] It can also be prepared from precursors such as propargyl alcohol.[5]

Applications in Research and Drug Development

The unique structure of this compound makes it a crucial intermediate in several key industrial sectors.

Caption: Major industrial applications of this compound.

-

Pharmaceuticals: this compound is a vital building block for synthesizing a range of pharmaceuticals.[3] It is an intermediate in the production of the anti-diabetic drug Linagliptin, the antifungal agent Terconazole, and the anti-cancer drug Sorafenib.[2][3][15] It is also used in the synthesis of Verbutin, Beraprost, and Iloprost.[15]

-

Agrochemicals: It serves as a starting material for various herbicides, insecticides, and fungicides used for crop protection.[3]

-

Flavors and Fragrances: Possessing an odor similar to green apples, it is used as an ingredient in perfumes, soaps, and detergents.[3]

-

Polymer Synthesis: The compound can be polymerized to form poly(this compound), a thermoplastic with high tensile strength and resistance to chemicals and UV radiation, suitable for coatings and adhesives.[3]

-

Corrosion Inhibition: It is utilized to inhibit the corrosion of iron in acidic solutions.[1]

-

Organic Synthesis: It functions as a solvent and a reagent for creating complex molecules through reactions like nucleophilic additions and couplings.[4] It has been used in the synthesis of homocoupling products and macrocyclic ethers.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloro-2-buten-1-ol

This protocol is adapted from a procedure published in Organic Syntheses, which details a two-step process starting from 1,3-dichloro-2-butene.[16] The second step is detailed below.

Caution: This procedure involves liquid ammonia and sodium amide and must be conducted in a well-ventilated fume hood by trained personnel.

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

-

4-L Dewar flask with a mechanical stirrer

-

Anhydrous liquid ammonia (3 L)

-

Hydrated ferric nitrate (1.5 g)

-

Clean, freshly cut sodium (65 g, 2.8 g atoms)

-

3-Chloro-2-buten-1-ol (134 g, 1.26 moles)

-

Solid ammonium chloride (148 g, 2.8 moles)

-

Diethyl ether (5 x 250 mL portions)

-

Distillation apparatus (20-cm Fenske column, 250-mL Claisen flask)

Procedure:

-

Preparation of Sodium Amide: In the 4-L Dewar flask, prepare a solution of sodium amide in liquid ammonia. Introduce 3 L of anhydrous liquid ammonia, add 1.5 g of hydrated ferric nitrate, followed by 65 g of sodium. Stir the mixture until all the sodium has been converted to sodium amide (indicated by a color change).[16]

-

Reaction: Add 134 g of 3-chloro-2-buten-1-ol to the sodium amide suspension over a period of 30 minutes.[16]

-

Stirring: Stir the resulting mixture overnight to allow the reaction to complete.[16]

-

Quenching: Carefully add 148 g of solid ammonium chloride in portions, controlling the exothermic reaction.[16]

-

Ammonia Evaporation: Transfer the mixture to a suitable container and allow it to stand in the fume hood overnight for the ammonia to evaporate.[16]

-

Extraction: Thoroughly extract the residue with five 250-mL portions of diethyl ether.[16]

-

Purification: Remove the ether by distillation through a 20-cm Fenske column. The residue is then purified by vacuum distillation to yield this compound.[16]

-

Product Collection: Collect the fraction boiling at 55°C/8 mm. The expected yield is between 66–75 g (75–85%).[16]

Conclusion

This compound (CAS 764-01-2) is a highly versatile and reactive chemical intermediate with significant utility in pharmaceuticals, agrochemicals, and materials science. Its well-defined physicochemical properties, coupled with established synthesis routes, make it an indispensable tool for chemists and researchers. Proper adherence to safety and handling protocols is crucial due to its flammability and irritant nature. As research continues, the demand for this adaptable building block is poised to grow, paving the way for new discoveries and innovations in drug development and beyond.

References

- 1. CAS 764-01-2: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:764-01-2 | Chemsrc [chemsrc.com]

- 6. This compound | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound 98 764-01-2 [sigmaaldrich.com]

- 9. This compound(764-01-2) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound(764-01-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. But-2-yn-1-ol [jubilantingrevia.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 2-Butyn-1-OL (boiling point, melting point, density)

An In-depth Technical Guide to the Physical Properties of 2-Butyn-1-ol

This technical guide provides a comprehensive overview of the key physical properties of this compound, a significant acetylenic alcohol used in various research and development applications, including pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical representations of the compound's physical characteristics.

Core Physical Properties

This compound (CAS No: 764-01-2) is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical properties, including boiling point, melting point, and density, are critical for its handling, application in synthesis, and purification processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases, representing typical values.

| Physical Property | Value | Conditions |

| Boiling Point | 142-143 °C | At 760 mmHg (Standard Atmospheric Pressure)[1][2][3][4] |

| 145 °C | ||

| 148 °C | [5][6] | |

| Melting Point | -2.2 °C | [1][2][3][4][5] |

| Density | 0.937 g/mL | at 25 °C[1][2][4] |

| Specific Gravity | 0.94 | at 20/20 °C[7] |

| 0.958 |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are not detailed in publicly available literature, the methodologies described below represent the common techniques used for such measurements.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[8]

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the solidified this compound (previously cooled below its melting point) is finely powdered and packed into a capillary tube, which is sealed at one end.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, often a Thiele tube or a digital device containing a heating block or oil bath.[9]

-

Heating: The apparatus is heated slowly and steadily. The rate of heating is reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

General Protocol (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[11]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, trapped air in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.[11]

Alternative Protocol (Distillation Method): For larger quantities, the boiling point can be determined during simple distillation. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant throughout the distillation of a pure substance.[12]

Density Determination

Density is the mass of a substance per unit volume.

General Protocol (Pycnometer or Graduated Cylinder/Balance):

-

Mass Measurement: The mass of a clean, dry pycnometer (a flask with a specific volume) or a graduated cylinder is measured using an analytical balance.

-

Volume Measurement: The container is filled with a known volume of this compound. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read directly from the markings.

-

Final Mass Measurement: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made must be recorded as density is temperature-dependent.

Logical Relationships of Physical States

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature, based on its melting and boiling points at standard pressure.

Caption: State transitions of this compound with temperature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 764-01-2 [sigmaaldrich.com]

- 3. far-chemical.com [far-chemical.com]

- 4. This compound | 764-01-2 [chemicalbook.com]

- 5. This compound | CAS#:764-01-2 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 764-01-2 | TCI AMERICA [tcichemicals.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. davjalandhar.com [davjalandhar.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vernier.com [vernier.com]

An In-Depth Technical Guide to the Solubility of 2-Butyn-1-OL in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-butyn-1-ol, a versatile building block in organic synthesis. Understanding its solubility profile in various aqueous and organic media is critical for its effective application in pharmaceutical development, chemical manufacturing, and research. This document details its solubility characteristics, presents experimental protocols for solubility determination, and offers a logical workflow for assessing solvent compatibility.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature and pressure to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.

Solubility Profile of this compound

This compound (CAS No: 764-01-2) is a polar organic molecule due to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding, and a carbon-carbon triple bond that contributes to its overall polarity. These structural features are the primary determinants of its solubility characteristics.

Based on available data, this compound exhibits high solubility in water and is miscible with a range of polar organic solvents.[1][2][3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively available in published literature, its qualitative solubility and miscibility have been noted. The following table summarizes the available information.

| Solvent | Classification | Solubility/Miscibility | Temperature (°C) |

| Water | Protic, Polar | Very Soluble[4] | Not Specified |

| Methanol | Protic, Polar | Miscible[3] | Not Specified |

| Ethanol | Protic, Polar | Soluble[2] | Not Specified |

| Chloroform | Aprotic, Polar | Miscible[3] | Not Specified |

| Diethyl Ether | Aprotic, Polar | Soluble[2] | Not Specified |

| Common Organic Solvents | Various | Soluble[2] | Not Specified |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and miscibility. The following sections outline standard laboratory procedures for these assessments.

Experimental Protocol for Determining Liquid-Liquid Miscibility

This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with various organic solvents.

Objective: To determine if this compound and a selected organic solvent are miscible, partially miscible, or immiscible.

Materials:

-

This compound (purity ≥ 98%)

-

Organic solvents to be tested (e.g., ethanol, acetone, toluene, hexane)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials with caps

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixing: In a clear glass vial, add equal volumes (e.g., 2 mL) of this compound and the test organic solvent.

-

Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers with a clear meniscus indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

-

-

Confirmation (Optional): To confirm complete miscibility, the procedure can be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all tested proportions confirms miscibility.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Objective: To quantitatively determine the solubility of this compound in an organic solvent.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC).

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated analytical method, such as gas chromatography.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflows for the experimental protocols described above.

References

A Comprehensive Spectroscopic Analysis of 2-Butyn-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butyn-1-ol, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₆O, is a primary alcohol containing a carbon-carbon triple bond.[1][2] Its structure is foundational to interpreting its spectral data.

Physical and Chemical Properties:

-

Boiling Point: 142-143 °C

-

Melting Point: -2.2 °C

-

Density: 0.937 g/mL at 25 °C

-

Appearance: Liquid

Below is a diagram illustrating the workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

2.1. ¹H NMR Spectroscopy Data

The ¹H NMR spectrum reveals the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Doublet | 2H | -CH₂OH |

| ~2.5 | Singlet | 1H | -OH |

| ~1.8 | Triplet | 3H | -CH₃ |

2.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~85 | C≡C-CH₂OH |

| ~78 | CH₃-C≡C |

| ~51 | -CH₂OH |

| ~4 | -CH₃ |

The following diagram illustrates the structure and key NMR correlations for this compound.

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Medium | C-H stretch (sp³ CH₃) |

| ~2860 | Medium | C-H stretch (sp³ CH₂) |

| ~2250 | Weak | C≡C stretch (alkyne) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound is observed at m/z 70.[1][5]

Major Fragmentation Peaks:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 69 | ~100 | [M-H]⁺ |

| 55 | ~40 | [M-CH₃]⁺ |

| 42 | ~39 | [C₃H₆]⁺ or [C₂H₂O]⁺ |

| 41 | ~23 | [C₃H₅]⁺ |

| 39 | ~30 | [C₃H₃]⁺ |

| 27 | ~28 | [C₂H₃]⁺ |

The diagram below shows the key fragmentation pathways for this compound in mass spectrometry.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

5.2. IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is often recorded.[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9][10]

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[11] The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[11]

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.

5.3. Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ether).

-

Injection and Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC). The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1] The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Interpretation: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

References

- 1. This compound | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound(764-01-2) 13C NMR [m.chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. homework.study.com [homework.study.com]

- 11. ursinus.edu [ursinus.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-Butyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-butyn-1-ol. This document details the chemical shifts, coupling constants, and signal multiplicities, supported by established experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to this compound and its Spectroscopic Signature

This compound (CAS No: 764-01-2) is a four-carbon acetylenic alcohol with the chemical formula C₄H₆O. Its linear structure, containing a hydroxyl group, a methyl group, and a carbon-carbon triple bond, gives rise to a distinct and predictable NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and for monitoring its role in chemical reactions.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atom and the anisotropy of the alkyne group.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -OH | Variable | Singlet (broad) | 1H | N/A |

| -CH₂- | ~4.22 | Quartet | 2H | ~2.3 |

| -CH₃ | ~1.85 | Triplet | 3H | ~2.3 |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on concentration, solvent, and temperature. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound displays four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne are particularly noteworthy.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| C1 (-CH₂) | ~51.3 |

| C2 (alkyne) | ~83.5 |

| C3 (alkyne) | ~78.9 |

| C4 (-CH₃) | ~3.8 |

Note: The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration : Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Sample Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

Table 3: Typical ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Sequence | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 20 ppm |

Table 4: Typical ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Sequence | zgpg30 |

| Number of Scans | 256 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 1.0 s |

| Spectral Width | 240 ppm |

Mandatory Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical experimental workflow.

An In-depth Technical Guide to the Synthesis of 2-Butyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-butyn-1-ol, a versatile building block in organic synthesis. The document details the core mechanisms, experimental protocols, and quantitative data for the most prevalent and effective methods of its preparation.

Introduction

This compound is a propargylic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon triple bond, allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients. This guide focuses on two principal synthetic methodologies: the reaction of a propynyl organometallic reagent with formaldehyde and a two-step synthesis commencing from 1,3-dichloro-2-butene.

Synthesis via Grignard Reaction with Formaldehyde

A common and direct method for the synthesis of this compound involves the nucleophilic addition of a propynyl Grignard reagent to formaldehyde. This approach builds the carbon skeleton and introduces the primary alcohol functionality in a single step.

Core Mechanism

The reaction proceeds through the formation of a propynylmagnesium halide (a Grignard reagent) from propyne and a suitable Grignard reagent precursor, such as ethylmagnesium bromide. The highly nucleophilic propynyl anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield this compound.

The Hydroxyl Group of 2-Butyn-1-ol: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyn-1-ol is a versatile bifunctional molecule possessing both a hydroxyl group and an internal alkyne, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing alkyne moiety influences the reactivity of the hydroxyl group, distinguishing it from saturated primary alcohols. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, including oxidation, etherification, esterification, and substitution. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and drug development.

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound undergoes a variety of transformations typical of primary alcohols, but with nuances imparted by the adjacent carbon-carbon triple bond. These reactions primarily involve the cleavage of the O-H bond or the C-O bond.

Key Reactions and Experimental Protocols

Oxidation to 2-Butynoic Acid

The primary hydroxyl group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-butynoic acid, a valuable synthetic intermediate.[1] A common method involves the use of a catalytic amount of a nitroxyl radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or a derivative, in the presence of a stoichiometric oxidant like sodium hypochlorite.

Quantitative Data: Oxidation of this compound

| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| TMHPO | Sodium hypochlorite | Potassium carbonate | Water | 10 | 1 | ~80 (crude) | [2] |

| TMHPO | Sodium hypochlorite | Sodium hydroxide | Water | 10 | 2 | ~79 (crude) | [2] |

*TMHPO = 2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical

Experimental Protocol: Synthesis of 2-Butynoic Acid

This protocol is adapted from a patented procedure.[2]

Materials:

-

This compound (500 g)

-

2,2,6,6-tetramethyl-4-hydroxypiperidine nitroxide radical (TMHPO) (50 g)

-

Water (5000 g)

-

Sodium hypochlorite solution

-

Potassium carbonate

-

Sodium sulfite

-

30% Hydrochloric acid

-

Ethyl acetate

-

Toluene

Procedure:

-

In a suitable reaction vessel, mix this compound (500 g), TMHPO (50 g), and water (5000 g).

-

Stir the mixture and cool to 5 °C.

-

Add sodium hypochlorite (1480 g) and potassium carbonate (1200 g) in batches, maintaining the reaction temperature at 10 °C and the pH between 8 and 11. The addition should take approximately 1 hour.

-

After the addition is complete, filter the reaction mixture.

-

To the filtrate, add sodium sulfite (20 g) and then adjust the pH to 2 with 30% hydrochloric acid.

-

Stir for 30 minutes and then extract the aqueous layer three times with ethyl acetate (2000 mL each).

-

Combine the organic layers and remove the ethyl acetate by distillation under reduced pressure.

-

Add toluene (1500 mL) and reflux, then remove the toluene by distillation under reduced pressure.

-

Cool the residue to below 20 °C to obtain the crude 2-butynoic acid.

-

The crude product can be further purified by vacuum sublimation.

Logical Workflow for Oxidation of this compound

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyn-1-ol is a versatile bifunctional molecule possessing both a hydroxyl group and an internal alkyne. The unique electronic properties of the alkyne group, influenced by the adjacent hydroxymethyl moiety, allow it to participate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, focusing on reactions of significant interest to the fields of organic synthesis and drug development. Key reaction classes including addition reactions, rearrangements, and coupling reactions are discussed in detail. This document summarizes quantitative data in tabular format, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to illustrate reaction mechanisms and workflows.

Introduction: Structural Features and General Reactivity

This compound (CH₃C≡CCH₂OH) is a propargylic alcohol, a class of compounds known for their rich and diverse chemistry. The carbon-carbon triple bond is composed of one strong σ bond and two weaker, more accessible π bonds. The sp-hybridization of the acetylenic carbons results in a linear geometry and imparts a degree of electrophilicity to the alkyne. The presence of the neighboring hydroxyl group can influence the reactivity of the alkyne through inductive effects and by participating in reactions, for instance, through initial coordination to a metal catalyst or by acting as an internal nucleophile.

The reactivity of the alkyne group in this compound can be broadly categorized into several key areas, which will be the focus of this guide:

-

Addition Reactions: The π bonds of the alkyne can be broken to form new single bonds, including hydrogenation and halogenation.

-

Rearrangement Reactions: Propargylic alcohols like this compound are prone to rearrangements, most notably the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.

-

Metal-Mediated and Catalyzed Reactions: The alkyne can be activated by transition metals to participate in a variety of powerful C-C and C-heteroatom bond-forming reactions, such as Nicholas, A³ coupling, and Sonogashira reactions.

These transformations make this compound and related propargylic alcohols valuable building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

Caption: Overview of the primary reaction pathways for the alkyne group in this compound.

Addition Reactions: Hydrogenation

The hydrogenation of alkynes is a fundamental transformation that can proceed in a stepwise manner to first yield an alkene and subsequently an alkane. Controlling the selectivity of this process to isolate the intermediate alkene is a significant challenge in organic synthesis. For internal alkynes like this compound, the stereochemical outcome of the hydrogenation is also critical, with different catalytic systems favoring the formation of either the (Z)- or (E)-alkene.

Catalytic Hydrogenation to (Z)-2-Buten-1-ol

The syn-addition of hydrogen across the triple bond, leading to the cis or (Z)-alkene, is typically achieved using "poisoned" or deactivated palladium catalysts. The most well-known of these is Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline). The deactivation of the catalyst surface prevents the over-reduction of the initially formed alkene to the corresponding alkane. While specific data for this compound is sparse, extensive studies on the closely related 2-butyne-1,4-diol demonstrate the principles of selective hydrogenation.

Dissolving Metal Reduction to (E)-2-Buten-1-ol

The anti-addition of hydrogen to produce the trans or (E)-alkene is accomplished through dissolving metal reductions, classically using sodium or lithium metal in liquid ammonia. This reaction proceeds via a radical anion intermediate.

Quantitative Data on Alkyne Hydrogenation

The following table summarizes representative data for the selective hydrogenation of 2-butyne-1,4-diol, which serves as a model for the reactivity of this compound.

| Catalyst System | Support | Solvent | Temp. (°C) | H₂ Pressure | Conversion (%) | Selectivity to 2-Butene-1,4-diol (%) | Reference |

| 1% Pd | CaCO₃-NH₃ | Propan-2-ol | 50-80 | 1 atm | >95 | High (for cis-isomer) | [1] |

| Pd/A. oxidans | Biomass | 5% Propan-2-ol/H₂O | Ambient | 1 atm | 75 | 98 | [1] |

| Pd/R. capsulatus | Biomass | 5% Propan-2-ol/H₂O | Ambient | 1 atm | 62.6 | 100 | [1] |

| 0.5 wt% Pt | SiC | Propan-2-ol | 60 | 1 MPa | 96 | ~96 | [2] |

Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol for the selective hydrogenation of 2-butyne-1,4-diol is adapted from studies on palladium catalysts and illustrates a general procedure that can be modified for this compound.

Objective: To selectively hydrogenate 2-butyne-1,4-diol to cis-2-butene-1,4-diol.

Materials:

-

2-butyne-1,4-diol

-

Palladium-based catalyst (e.g., 1% Pd/CaCO₃)

-

Solvent (e.g., Propan-2-ol)

-

Hydrogen gas

-

Batch reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

The batch reactor is charged with the solvent (e.g., propan-2-ol) and the palladium catalyst.

-

The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

-

The catalyst is pre-treated with hydrogen under stirring at the desired reaction temperature (e.g., 50-80°C) for a specified period.

-

A solution of 2-butyne-1,4-diol in the reaction solvent is introduced into the reactor.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 1 atm to 1 MPa), and vigorous stirring is initiated.

-

The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the desired product.

-

Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Caption: A generalized experimental workflow for the catalytic hydrogenation of this compound.

Rearrangement Reactions: The Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[3] For an internal propargylic alcohol like this compound, this rearrangement would yield an α,β-unsaturated ketone. This reaction is a powerful tool for synthesizing enones, which are important intermediates in many synthetic routes.

The reaction proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate. Tautomerization of the resulting enol then gives the final α,β-unsaturated carbonyl compound.[3] While traditionally requiring strong acids, modern methods utilize various transition metal and Lewis acid catalysts to effect the rearrangement under milder conditions.[3]

Caption: Simplified mechanism of the Meyer-Schuster rearrangement of this compound.

Quantitative Data on the Meyer-Schuster Rearrangement

The following table presents data on the Meyer-Schuster rearrangement for various propargylic alcohols, showcasing the influence of catalysts and substrates on the reaction yield.

| Propargylic Alcohol Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenylprop-2-yn-1-ol | (OH)P(O)H₂ (10) | Toluene | 90 | 18 | 60 | [4] |

| 1-Phenylprop-2-yn-1-ol | PPh₃AuNTf₂ (2) | Toluene/MeOH | RT | - | 90 (E-isomer) | [5] |

| 1-(p-Methoxyphenyl)prop-2-yn-1-ol | PPh₃AuNTf₂ (2) | Toluene/MeOH | RT | - | 84 (E-isomer) | [5] |

| Paclitaxel precursor | PTSA (catalytic) | Toluene | 80 | - | 70 (E-alkene) | [3] |

Experimental Protocol: Meyer-Schuster Rearrangement

This general protocol is based on procedures for phosphorus-containing Brønsted acid-catalyzed rearrangements.[4]

Objective: To synthesize an α,β-unsaturated ketone from a propargylic alcohol.

Materials:

-

Propargylic alcohol (e.g., this compound) (1.0 mmol)

-

Aqueous hypophosphorous acid (50 wt% aq. solution, 5–10 mol%)

-

Technical toluene (1.0 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a reaction vial, add the propargylic alcohol (1.0 mmol) and technical toluene (1.0 mL).

-

Add the aqueous hypophosphorous acid catalyst (5-10 mol%) to the solution.

-

Stir the reaction mixture at 90–110 °C on a heating block for 18 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated carbonyl compound.

Metal-Mediated and Catalyzed Reactions

The interaction of the alkyne in this compound with transition metals opens up a vast area of synthetic possibilities, enabling the formation of complex molecular architectures under mild conditions.

The Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). This stabilization allows for the reaction of the cation with a wide range of nucleophiles under mild conditions.[6] The cobalt-complexed alkyne can later be deprotected to regenerate the triple bond. This reaction is particularly useful for propargylating sensitive substrates that are incompatible with basic conditions.[7]

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a powerful three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.[8] This reaction is typically catalyzed by copper or other transition metals and is highly atom-economical, with water being the only byproduct.[8] While terminal alkynes are most commonly used, studies have shown that propargylic alcohols can participate, although sometimes with competing side reactions.[9]

The Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10] Although this compound is an internal alkyne, it can be functionalized to participate in related coupling reactions. More relevant to its structure, propargyl alcohol itself (a terminal alkyne) is a common substrate, and its reactivity provides a good model for the potential of C-C bond formation at the alkyne terminus if the methyl group of this compound were replaced by hydrogen. Some domino reactions involving Sonogashira coupling of propargyl alcohols can lead to isomerization, forming enones.[11]

Quantitative Data on Metal-Mediated Reactions

The following table provides representative yields for Nicholas and A³ coupling reactions involving propargylic alcohols.

| Reaction Type | Propargylic Alcohol | Nucleophile/Other Reactants | Catalyst | Solvent | Yield (%) | Reference |

| Nicholas | Co₂(CO)₆-propargyl alcohol | Serine derivative | BF₃·OEt₂ | DCM | 94 | [12] |

| Nicholas | Co₂(CO)₆-propargyl alcohol | Cysteine derivative | BF₃·OEt₂ | DCM | 90 | [12] |

| Nicholas | Co₂(CO)₆-propargyl alcohol | Tyrosine derivative | BF₃·OEt₂ | DCM | 84 | [12] |

| A³ Coupling | 2-Methylbut-3-yn-2-ol | Benzaldehyde, Pyrrolidine | CuBr/Pinap | Toluene | 95 | [8] |

| A³ Coupling | Propargyl alcohol | Benzaldehyde, Piperidine | Dicopper complex | Toluene | Complex mixture | [9] |

Experimental Protocol: General Procedure for A³-Coupling

This protocol is adapted from a procedure using a dicopper complex catalyst and can be considered a starting point for reactions with propargylic alcohols like this compound.[9]

Objective: To synthesize a propargylamine via a three-component coupling reaction.

Materials:

-

Aldehyde (e.g., Benzaldehyde) (1.2 mmol)

-

Alkyne (e.g., Phenylacetylene as a model) (1.2 mmol)

-

Amine (e.g., Piperidine) (1.0 mmol)

-

Dicopper catalyst (1 mol%)

-

Toluene

-

Nitrogen atmosphere

Procedure:

-

To a reaction flask under a nitrogen atmosphere, add the catalyst, aldehyde, alkyne, amine, and solvent.

-

Heat the reaction mixture (e.g., to 110 °C) for the required time (e.g., 2 hours).

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-